molecular formula C12H12N2OS2 B1594603 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- CAS No. 34330-15-9

4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-

Cat. No.: B1594603
CAS No.: 34330-15-9
M. Wt: 264.4 g/mol
InChI Key: OSDPOVMRUCMJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- is an intriguing compound known for its versatile applications in various scientific fields. Its unique structure combines thiazolidinone and pyridinylidene moieties, contributing to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Typical syntheses start from readily available chemicals like thiazolidin-2,4-dione and substituted pyridines.

  • Synthetic Pathway: : The synthesis involves a series of condensation reactions, often catalyzed by strong acids or bases. In the presence of specific catalysts, the desired compound forms through careful manipulation of temperature and reaction time.

Industrial Production Methods

  • Industrial scale synthesis emphasizes cost-effectiveness and safety. This typically involves batch or continuous flow processes under controlled environmental conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones, with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reductive transformations often use agents like lithium aluminum hydride (LiAlH₄) to reduce the thiazolidinone ring.

  • Substitution: : Nucleophilic substitutions commonly occur at the pyridinylidene moiety, involving reagents like alkyl halides.

Common Reagents and Conditions Used in These Reactions

  • Reagents such as Grignard reagents, sodium hydride (NaH), and various oxidizing agents are frequently employed.

Major Products Formed from These Reactions

  • Typical products include various oxidized derivatives, alkylated compounds, and reduced forms of the thiazolidinone core.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound serves as a ligand in catalytic reactions, promoting the formation of complex organic molecules.

  • Organic Synthesis: : It's a versatile intermediate in the synthesis of more complex molecules.

Biology

  • Antimicrobial Activity: : Studies show it exhibits potent activity against various bacterial strains, making it a candidate for antibiotic development.

  • Anticancer Research: : Preliminary research suggests it may inhibit the proliferation of certain cancer cell lines.

Medicine

  • Drug Development: : The compound's unique structure is investigated for potential therapeutic applications, including anti-inflammatory and antidiabetic drugs.

Industry

  • Material Science: : It's used in the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The compound's biological effects often stem from its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and DNA are common targets.

  • Pathways Involved: : It may modulate pathways such as the reactive oxygen species (ROS) generation pathway, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Structural Analogs: : Compounds like thiazolidinediones share similar cores but differ in their substituent groups, influencing their specific activities.

  • Uniqueness: : The unique combination of thiazolidinone and pyridinylidene moieties sets it apart from other thiazolidinones, offering a broader range of chemical reactivity and biological applications.

List of Similar Compounds

  • Thiazolidine-2,4-dione

  • 5-benzylidene-2,4-thiazolidinedione

  • 3-(2-pyridinylmethylene)thiazolidin-2,4-dione

Hopefully that covers it! If there’s something more specific you’d like, just say so.

Properties

IUPAC Name

5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-3-7-14-11(15)10(17-12(14)16)9-6-4-5-8-13(9)2/h3-6,8H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDPOVMRUCMJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=C2C(=O)N(C(=S)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34330-15-9
Record name 5-(1-Methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34330-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-allyl-5-(1-methylpyridin-2(1H)-ylidene)rhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-
Reactant of Route 2
Reactant of Route 2
4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-
Reactant of Route 3
Reactant of Route 3
4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-
Reactant of Route 4
Reactant of Route 4
4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-
Reactant of Route 5
4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-
Reactant of Route 6
4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.